molecular formula C6H12F3NO B12845858 rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

Katalognummer: B12845858
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: CXXBVHOIDJALEU-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol: is a chiral compound with significant interest in various fields of scientific research. This compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in medicinal chemistry and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-2-ol and trifluoroacetic acid.

    Reaction Conditions:

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, leading to desired therapeutic effects.

    Binding: The trifluoromethyl group enhances binding affinity to target molecules, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    rel-(2R,3S)-3-Aminobutan-2-ol hydrochloride: Shares structural similarities but lacks the trifluoromethyl group.

  • rel-(2R,3S)-2-Amino-3-(1H-indole-3-yl)-3-(2,5-dimethoxyphenyl)propionic acid**: Contains different functional groups and exhibits distinct chemical properties.

Uniqueness

rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol is unique due to:

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and biological properties.

    Chirality: The specific stereochemistry enhances its interactions with chiral environments in biological systems.

Eigenschaften

Molekularformel

C6H12F3NO

Molekulargewicht

171.16 g/mol

IUPAC-Name

(2R,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol

InChI

InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5+/m0/s1

InChI-Schlüssel

CXXBVHOIDJALEU-CRCLSJGQSA-N

Isomerische SMILES

CC(C)[C@@H]([C@H](C(F)(F)F)O)N

Kanonische SMILES

CC(C)C(C(C(F)(F)F)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.